5,6-Dihydro-1,4-dioxine-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

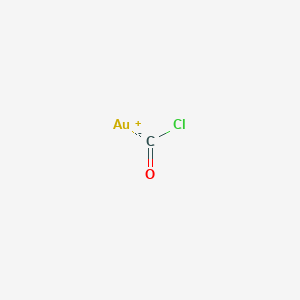

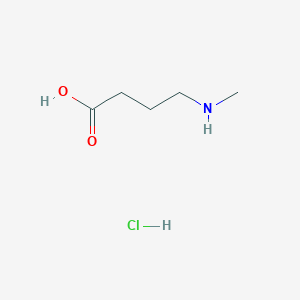

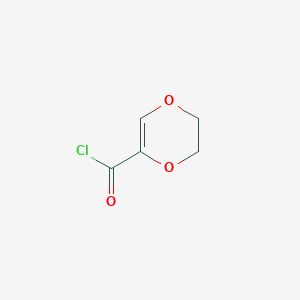

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is a chemical compound with the molecular formula C5H5ClO3 . Its molecular weight is 148.54 g/mol .

Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact mass of the molecule is 147.992722 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride are not fully documented in the available resources. It’s known that its molecular weight is 148.54 g/mol .Applications De Recherche Scientifique

Synthesis of Carboxanilides and Dioxins

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is utilized in the synthesis of carboxanilides through a process involving polymer-bound activated esters. This synthesis pathway leverages an intermediate β-hydroxy ether prepared through a substitution reaction, followed by treatment with Raney Ni. The process involves replacing hydroxy with chlorine and then dehydrochlorination to obtain trifluoromethyl dihydro-1,4-dioxin ester. The synthesis provides a method for constructing dihydro-1,4-dioxin and synthesizing 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides (Mah et al., 2000).

Reactivity with Carbonyl Compounds

The compound shows reactivity with carbonyl compounds activated by electron-withdrawing groups, resulting in the formation of dihydropyrans. The reaction rate and product formation, such as α,β-unsaturated esters, dienyl esters, or dihydro-γ-pyrones, are influenced by the reaction conditions and the type of carbonyl compound involved (Balen et al., 2010).

Catalysis in Organic Synthesis

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride participates in palladium-catalyzed coupling reactions with acid chlorides, facilitating the synthesis of acyl-2,3-dihydro-1,4-dioxins. This process is valuable in organic synthesis, offering a method for acylation reactions with high yield (Blanchot et al., 1990).

Environmental Chemistry and Chlorination Mechanisms

In environmental chemistry, the chlorination mechanism of carbon is a critical area of study due to the presence of chloride in many organic chemicals. 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride has been used in research to understand the chlorination mechanism, particularly in the context of dioxin formation and the behavior of chloride-carbon bonds (Fujimori et al., 2010).

Propriétés

IUPAC Name |

2,3-dihydro-1,4-dioxine-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c6-5(7)4-3-8-1-2-9-4/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKABFBRTYEIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487194 |

Source

|

| Record name | 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | |

CAS RN |

61564-99-6 |

Source

|

| Record name | 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.